2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene
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Overview
Description
2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C12H16O2 It is characterized by a benzene ring substituted with two methyl groups and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 2,6-dimethylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring via a condensation reaction. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to a diol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring’s substituents can modulate the compound’s electronic properties, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Similar structure but lacks the dioxolane ring.
2,6-Dimethylbenzyl alcohol: Precursor to the target compound, with a hydroxyl group instead of the dioxolane ring.
1,3-Dioxolane: Contains the dioxolane ring but lacks the benzene ring and methyl groups.
Uniqueness
2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of both the dioxolane ring and the dimethyl-substituted benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
2-[(2,6-dimethylphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-3-5-10(2)11(9)8-12-13-6-7-14-12/h3-5,12H,6-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLZORRLFONDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645895 |
Source
|
Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-37-0 |
Source
|
Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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